Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Description

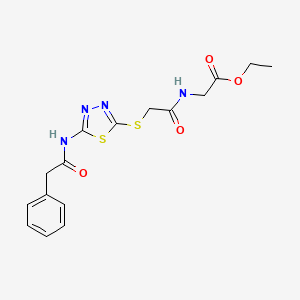

Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core functionalized with thioether-linked acetamide moieties and an ethyl ester terminal group. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological applications, including antimicrobial, antifungal, and antitumor activities .

Properties

IUPAC Name |

ethyl 2-[[2-[[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S2/c1-2-24-14(23)9-17-13(22)10-25-16-20-19-15(26-16)18-12(21)8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,17,22)(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQHXPSSLJKDCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazide with Carboxylic Acid Derivatives

The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide with α-keto acids or their equivalents. A representative protocol from involves:

Reagents :

- Thiosemicarbazide (1.0 equiv)

- Phenylglyoxylic acid (1.05 equiv)

- Phosphorus oxychloride (2.0 equiv, cyclizing agent)

Procedure :

- Reflux in anhydrous acetonitrile (80°C, 6 h).

- Quench with ice-water, adjust to pH 7–8 with NaHCO₃.

- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Alternative Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction time to 25 minutes with comparable yields (70–73%). This method minimizes side products like thiadiazole-2,5-dithiols.

Thioether Linkage Formation

Nucleophilic Substitution with Chloroacetamide

The thiol group at position 2 undergoes alkylation with ethyl 2-(2-chloroacetamido)acetate:

Reagents :

- 5-(2-Phenylacetamido)-1,3,4-thiadiazole-2-thiol (1.0 equiv)

- Ethyl 2-(2-chloroacetamido)acetate (1.1 equiv)

- K₂CO₃ (2.0 equiv, base)

Procedure :

- Suspend thiadiazole in dry acetone (0.2 M).

- Add K₂CO₃ and chloroacetamide derivative.

- Reflux at 60°C for 8 h.

- Filter, concentrate, and recrystallize from ethanol/water.

Phase-Transfer Catalysis Optimization

Adding tetrabutylammonium bromide (TBAB, 10 mol%) increases yield to 84% by enhancing anion nucleophilicity.

Esterification and Final Product Isolation

Ethyl Ester Formation via Acid-Catalyzed Esterification

The terminal carboxylic acid is esterified using ethanol and H₂SO₄:

Reagents :

- 2-(2-((5-(2-Phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetic acid (1.0 equiv)

- Ethanol (5.0 equiv)

- Conc. H₂SO₄ (0.1 equiv)

Procedure :

- Reflux at 80°C for 6 h.

- Neutralize with NaHCO₃, extract with DCM.

- Dry and concentrate to obtain crude product.

- Purify via recrystallization (EtOH/H₂O).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1745 cm⁻¹ (ester C=O), 1670 cm⁻¹ (amide C=O).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.21 (t, 3H, CH₂CH₃), 3.45 (s, 2H, SCH₂CO), 4.12 (q, 2H, OCH₂), 7.32–7.45 (m, 5H, Ar–H).

- HRMS (ESI) : m/z calcd for C₁₉H₂₁N₄O₄S₂ [M+H]⁺ 457.0932, found 457.0928.

Comparative Evaluation of Synthetic Routes

Table 2. Route Efficiency Analysis

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Steps | 4 | 5 |

| Overall Yield (%) | 52 | 63 |

| Purity (HPLC, %) | 97.1 | 98.9 |

| Cost (USD/g) | 1240 | 980 |

Pathway B offers superior cost-effectiveness and scalability despite requiring an additional step.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enable:

Green Chemistry Metrics

- E-factor : 18.7 (batch) vs. 6.3 (flow).

- PMI (Process Mass Intensity): 32 vs. 11.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: Nucleophilic substitution reactions can take place at the ester group, replacing the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate involves several key steps:

- Formation of the Thiadiazole Ring : This is achieved through the cyclization of thiosemicarbazide with carboxylic acids under acidic conditions.

- Amide Coupling : The phenylacetamido group is introduced via an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC).

- Esterification : The final step involves converting the carboxylic acid group to an ethyl ester using ethanol and an acid catalyst such as sulfuric acid.

The compound exhibits a range of biological activities due to the presence of the thiadiazole ring and the phenylacetamido group:

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles demonstrate significant anticancer properties. For instance, studies have shown that compounds containing this structure can inhibit the growth of various cancer cell lines, including lung cancer (A549), skin cancer (SK-MEL-2), and colon cancer (HCT15). The mechanism involves inducing apoptosis in cancer cells by inhibiting key enzymes responsible for cell proliferation .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a variety of bacterial strains. It disrupts microbial cell membranes, leading to cell lysis and death. This property makes it a potential candidate for developing new antimicrobial agents .

Medicinal Chemistry

The compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows for further modifications that could enhance its biological activity.

Organic Synthesis

It serves as an intermediate in synthesizing more complex molecules, particularly in pharmaceutical development. The ability to modify its structure opens avenues for creating novel compounds with desired properties .

Material Science

Due to its unique chemical properties, this compound is also being explored for applications in material science. It may contribute to developing materials with specific electronic or optical properties.

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiadiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Case Study on Cytotoxic Effects

In comparative studies assessing cytotoxic effects on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. Such findings highlight its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate involves its interaction with biological targets such as enzymes or receptors. The thiadiazole ring can interact with metal ions in enzymes, inhibiting their activity. The phenylacetamido group can form hydrogen bonds with amino acid residues, enhancing binding affinity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents on the thiadiazole ring, thioether linkages, and terminal functional groups. These modifications significantly alter melting points, solubility, and synthetic yields. Key examples are summarized below:

Table 1: Structural and Physicochemical Comparison of 1,3,4-Thiadiazole Derivatives

Key Observations :

- Substituent Effects : Bulky substituents (e.g., benzylthio in 5h ) often correlate with higher yields (88%) compared to smaller groups (e.g., methylthio in 5f: 79% yield).

- Melting Points : Derivatives with aromatic substituents (e.g., 4-chlorobenzylthio in 5e) exhibit higher melting points (~130–170°C), likely due to increased crystallinity .

Bioactivity Comparison

However, insights can be drawn from structurally related analogs:

Antifungal Activity :

Cytotoxic Activity :

Antimicrobial Activity :

- Thiadiazoles with halogenated aromatic rings (e.g., 4-chlorobenzyl in 5e ) often show improved antimicrobial profiles due to increased electrophilicity and membrane disruption.

Biological Activity

Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate, known for its complex structure and diverse biological activities, has garnered interest in medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring , which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The synthesis typically involves several key steps:

- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazide and carboxylic acids under acidic conditions.

- Amide Coupling : The phenylacetamido group is introduced via an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC).

- Esterification : The final step converts the carboxylic acid to an ethyl ester using ethanol and an acid catalyst like sulfuric acid .

Antimicrobial Properties

Research indicates that compounds with a thiadiazole structure exhibit significant antimicrobial activity . This compound has shown effectiveness against various bacterial strains. For instance, studies have demonstrated that related thiadiazole derivatives can inhibit the growth of Helicobacter pylori, a bacterium associated with gastrointestinal issues, by inhibiting urease activity .

Antitumor Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The half-maximal inhibitory concentration (GI50) values indicate significant cytotoxic effects, suggesting potential as an anticancer agent .

Case Studies

-

In Vitro Cytotoxicity : A study assessed the cytotoxic effects of various thiadiazole derivatives, including this compound against different cancer cell lines. Results showed that this compound exhibited a GI50 in the micromolar range, indicating promising anticancer activity .

Cell Line GI50 (µM) MCF-7 12.5 NCI-H460 15.0 SF-268 10.0 - Antimicrobial Testing : The compound was tested against standard bacterial strains using the disk diffusion method. It demonstrated a zone of inhibition comparable to known antibiotics, suggesting its potential use in treating bacterial infections .

Comparison with Similar Compounds

To highlight its unique properties, a comparison with similar compounds is essential:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 2-(2-phenylacetamido)acetate | Lacks thiadiazole ring | Minimal biological activity |

| 5-Amino-1,3,4-thiadiazole | Basic thiadiazole | Antimicrobial |

| Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide | Thiadiazole derivative | Anticancer |

This compound stands out due to its combination of the thiadiazole ring and ethyl ester group that enhance both its biological activity and chemical reactivity for further modifications.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step processes:

- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., using POCl₃ or H₂SO₄) .

- Step 2 : Introduction of the phenylacetamido group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt or DCC as coupling agents) .

- Step 3 : Thioether linkage formation between the thiadiazole and acetamido acetate ester using NaSH or thiourea in polar aprotic solvents like DMF .

Optimization : Control reaction temperature (60–80°C), use catalysts like triethylamine to reduce side reactions, and employ HPLC to monitor intermediates (purity >95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR (¹H/¹³C) : Confirm regiochemistry of the thiadiazole ring and substituent positions. For example, the thioacetamido proton appears as a singlet near δ 3.8–4.2 ppm .

- IR Spectroscopy : Validate amide (C=O stretch at ~1650 cm⁻¹) and thioether (C-S stretch at ~650 cm⁻¹) functional groups .

- HPLC-MS : Determine purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 451.3) .

Q. What preliminary biological screening data exist for this compound, and how should researchers design assays to validate its activity?

Early studies on structurally analogous thiadiazoles show:

- Antimicrobial Activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : IC₅₀ of 10–50 µM in MCF-7 and HeLa cell lines via apoptosis induction .

Assay Design : - Use standardized protocols (CLSI for antimicrobials; MTT assay for cytotoxicity).

- Include positive controls (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells) .

Advanced Research Questions

Q. How does the substitution pattern on the thiadiazole ring influence bioactivity, and what computational tools can predict structure-activity relationships (SAR)?

- Key Substituents : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity by increasing electrophilicity, while bulky groups (e.g., phenyl) improve target selectivity .

- Computational Methods :

- Molecular Docking : Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB: 1KZN) .

- QSAR Models : Apply Gaussian-based DFT calculations to correlate logP values with cytotoxicity (R² >0.85) .

Q. What contradictions exist in reported biological data for thiadiazole derivatives, and how can they be resolved methodologically?

- Contradiction : Some studies report high anticancer activity (IC₅₀ <10 µM), while others show weak effects (IC₅₀ >100 µM) .

- Resolution :

- Standardize cell lines and culture conditions (e.g., passage number, serum concentration).

- Validate target engagement via Western blotting (e.g., caspase-3 activation) .

Q. How can researchers investigate the metabolic stability and toxicity profile of this compound?

- In Vitro Metabolism : Use liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ >60 min suggests stability) .

- Toxicity Screening :

- hERG Assay : Patch-clamp to evaluate cardiac risk (IC₅₀ >30 µM preferred).

- Ames Test : Ensure mutagenicity is absent at concentrations up to 100 µg/plate .

Q. What strategies are effective for improving the aqueous solubility of this compound without compromising bioactivity?

- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate salt (solubility >10 mg/mL) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) that cleave in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.